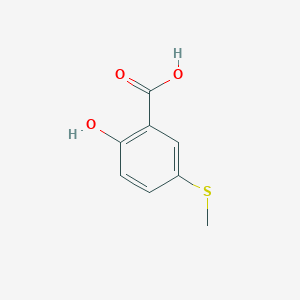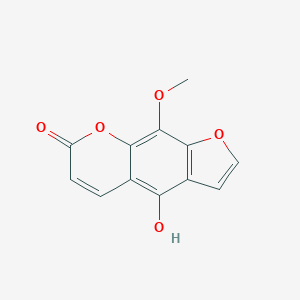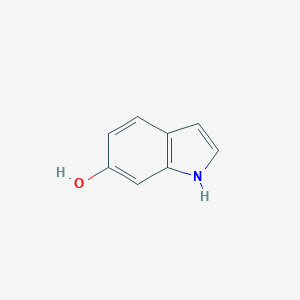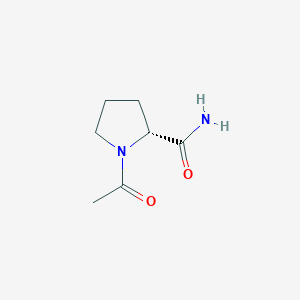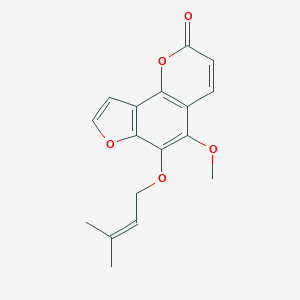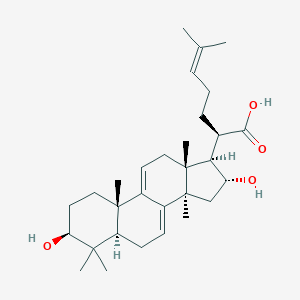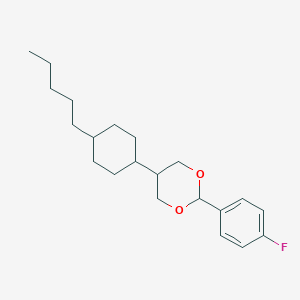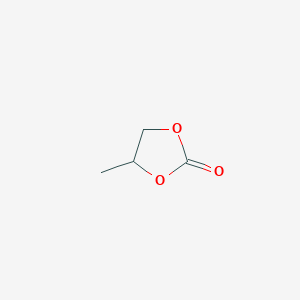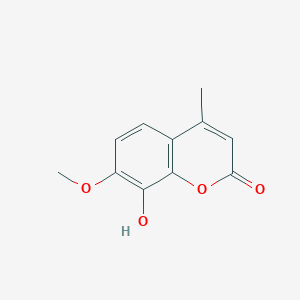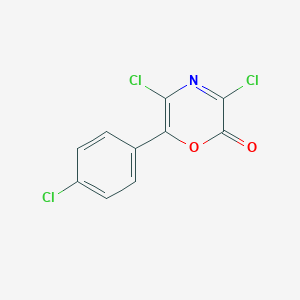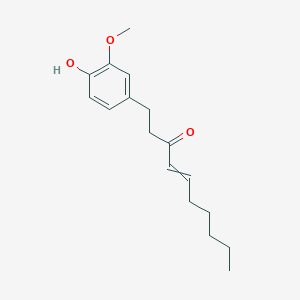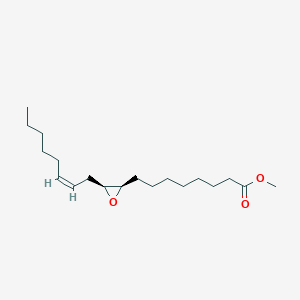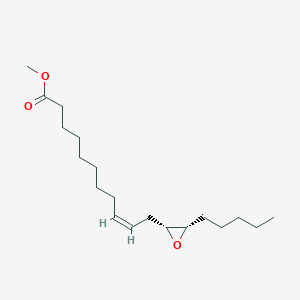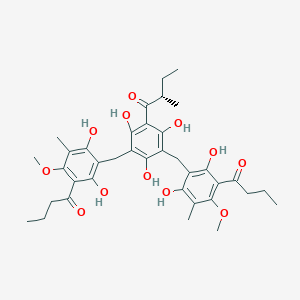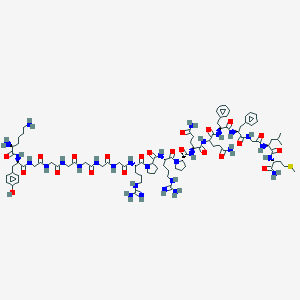
Substance P, biotin-nte-arg(3)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Substance P is a neuropeptide that is involved in the regulation of pain sensation, stress responses, and inflammation. It is a member of the tachykinin family of peptides and is found in both the central and peripheral nervous systems. Biotin-nte-arg(3)- is a synthetic derivative of Substance P that has been used in scientific research as a tool to study the biological effects of Substance P.
作用機序
Biotin-nte-arg(3)- acts as an agonist for the Substance P receptor, which is a G protein-coupled receptor. When biotin-nte-arg(3)- binds to the receptor, it activates a signaling cascade that leads to the release of intracellular calcium ions and the activation of downstream effector molecules.
生化学的および生理学的効果
The effects of biotin-nte-arg(3)- on biochemical and physiological processes are similar to those of Substance P. It has been shown to modulate pain sensation, inflammation, and stress responses. It has also been implicated in the regulation of immune function, cardiovascular function, and gastrointestinal function.
実験室実験の利点と制限
One advantage of using biotin-nte-arg(3)- in lab experiments is that it is a synthetic derivative of Substance P, which allows for more precise control over the experimental conditions. Additionally, biotin-nte-arg(3)- can be conjugated to other molecules, such as fluorescent dyes or nanoparticles, to enable imaging or targeted delivery. However, one limitation of using biotin-nte-arg(3)- is that it may not fully recapitulate the effects of endogenous Substance P in vivo.
将来の方向性
There are several future directions for research involving biotin-nte-arg(3)-. One area of interest is the development of biotin-nte-arg(3)- conjugates for targeted drug delivery. Another area of interest is the investigation of the effects of biotin-nte-arg(3)- on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, biotin-nte-arg(3)- may be used as a tool to study the role of Substance P in cancer progression and metastasis.
合成法
Biotin-nte-arg(3)- is synthesized using solid-phase peptide synthesis. The process involves coupling protected amino acids onto a solid support, which is then cleaved to release the peptide. The biotin and nte-arg(3) groups are added during the synthesis process.
科学的研究の応用
Biotin-nte-arg(3)- has been used in a variety of scientific research applications, including the study of pain sensation, inflammation, and stress responses. It has been used to investigate the effects of Substance P on cellular signaling pathways, gene expression, and protein synthesis.
特性
CAS番号 |
137084-95-8 |
|---|---|
製品名 |
Substance P, biotin-nte-arg(3)- |
分子式 |
C90H137N29O22S |
分子量 |
2009.3 g/mol |
IUPAC名 |
(2S)-N-[5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[1-[(2S)-5-carbamimidamido-2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C90H137N29O22S/c1-51(2)40-62(83(136)111-57(77(95)130)33-39-142-3)110-76(129)50-108-80(133)64(41-52-16-6-4-7-17-52)116-84(137)65(42-53-18-8-5-9-19-53)117-82(135)58(29-31-68(93)121)112-81(134)59(30-32-69(94)122)113-85(138)66-23-14-38-119(66)88(141)61(22-13-36-101-90(98)99)114-86(139)67-24-15-37-118(67)87(140)60(21-12-35-100-89(96)97)109-75(128)49-106-73(126)47-104-71(124)45-102-70(123)44-103-72(125)46-105-74(127)48-107-79(132)63(43-54-25-27-55(120)28-26-54)115-78(131)56(92)20-10-11-34-91/h4-9,16-19,25-28,51,56-67,120H,10-15,20-24,29-50,91-92H2,1-3H3,(H2,93,121)(H2,94,122)(H2,95,130)(H,102,123)(H,103,125)(H,104,124)(H,105,127)(H,106,126)(H,107,132)(H,108,133)(H,109,128)(H,110,129)(H,111,136)(H,112,134)(H,113,138)(H,114,139)(H,115,131)(H,116,137)(H,117,135)(H4,96,97,100)(H4,98,99,101)/t56-,57+,58?,59-,60-,61-,62-,63+,64-,65-,66-,67?/m0/s1 |
InChIキー |
PFCMPWQJTZIJTL-MYECVGNHSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)C4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCCN)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N |
配列 |
KYGGGGGGRPRPQQFFGLM |
同義語 |
iotin-Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly-Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-amide biotin-NTE-3-Arg-substance P substance P, biotin-NTE-Arg(3)- substance P, biotin-NTE-arginine(3)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



